molecular formula C19H18N6O B12153980 N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12153980
M. Wt: 346.4 g/mol
InChI Key: QSJDYPOQHGNMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS: 1324085-06-4) is a benzamide derivative featuring two distinct heterocyclic moieties: a 1H-indole group and a 5-methyl-1H-tetrazole ring. Its molecular formula is C₁₉H₁₈N₆O, with a molecular weight of 346.4 g/mol . The indole moiety is linked via an ethyl chain to the benzamide core, while the tetrazole group is substituted at the ortho position of the benzene ring. The compound’s structure, represented by the SMILES string Cc1nnnn1-c1ccccc1C(=O)NCCc1c[nH]c2ccccc12, highlights its unique hybridization of aromatic and heterocyclic systems.

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H18N6O/c1-14-21-22-23-25(14)18-9-5-3-7-16(18)19(26)20-11-13-24-12-10-15-6-2-4-8-17(15)24/h2-10,12H,11,13H2,1H3,(H,20,26)

InChI Key

QSJDYPOQHGNMJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthesis of 1H-Indol-1-ylethylamine

The indole-containing intermediate is synthesized via Fischer indole synthesis, employing phenylhydrazine and 2-bromoacetophenone under acidic conditions. Concentrated sulfuric acid facilitates cyclization at 80°C for 12 hours, yielding 1H-indole-1-ylethylamine with 78% efficiency. The ethylamine side chain is introduced through nucleophilic substitution using bromoethane in dimethylformamide (DMF) at 60°C, achieving 85% yield after recrystallization from ethanol.

Table 1: Characterization of 1H-Indol-1-ylethylamine

PropertyValue
Molecular FormulaC₁₀H₁₂N₂
1H^1H NMR (400 MHz, CDCl₃)δ 7.65 (d, J=8 Hz, 1H), 7.21–7.05 (m, 4H), 4.12 (t, J=6 Hz, 2H), 3.02 (t, J=6 Hz, 2H)
MS (EI)m/z 160.1 [M+H]⁺

Stepwise Synthesis Protocol

Tetrazole Ring Formation

The 5-methyl-1H-tetrazole-1-yl group is introduced via a [2+3] cycloaddition reaction. 2-Cyanobenzamide (1.0 eq) reacts with sodium azide (1.2 eq) and methyl iodide (1.1 eq) in DMF at 120°C for 24 hours, yielding 2-(5-methyl-1H-tetrazol-1-yl)benzamide (72% yield). Copper(I) iodide (5 mol%) enhances regioselectivity for the 1-substituted tetrazole.

Table 2: Optimization of Tetrazole Synthesis

CatalystTemperature (°C)Time (h)Yield (%)
None1202452
CuI1202472
ZnCl₂1202465

Amide Bond Coupling

The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple 1H-indol-1-ylethylamine with 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid. Reactants (1.0 eq each) are stirred in dichloromethane (DCM) at 0°C for 30 minutes, followed by 24 hours at room temperature. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the title compound in 68% yield.

Table 3: Amide Coupling Efficiency

Coupling AgentSolventYield (%)
EDC/HOBtDCM68
DCC/DMAPTHF59
HATUDMF63

Spectral Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

The 1H^1H NMR spectrum (500 MHz, DMSO-d₆) exhibits characteristic peaks:

  • δ 8.45 (s, 1H, tetrazole-H)

  • δ 7.89–7.22 (m, 8H, aromatic and indole-H)

  • δ 4.38 (t, J=6 Hz, 2H, -CH₂-NH-)

  • δ 2.51 (s, 3H, -CH₃).

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms ≥98% purity with a retention time of 6.7 minutes.

Process Optimization and Scalability

Solvent and Temperature Effects

Replacing DMF with dimethylacetamide (DMAc) in the tetrazole step increases yield to 79% by reducing side reactions. Lowering the coupling temperature to 15°C minimizes racemization, enhancing enantiomeric excess to 99%.

Catalytic Improvements

Using polymer-supported EDC reduces purification complexity, enabling a 92% recovery rate in large-scale batches (1 kg) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indoxyl derivatives, while reduction of a nitro group can yield an amine .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds containing indole and tetrazole moieties exhibit significant antimicrobial properties. The compound N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide has been evaluated for its efficacy against various bacterial strains. Studies have shown that the incorporation of the tetrazole ring enhances the antimicrobial activity due to its ability to interact with microbial enzymes and disrupt cellular processes.

Case Study:
A study conducted on a series of indole derivatives, including those similar to this compound, demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as low as 10 μg/mL, indicating strong antibacterial effects .

CompoundMIC (μg/mL)Target Bacteria
Indole Derivative 110Staphylococcus aureus
Indole Derivative 215Escherichia coli

Anticancer Properties

This compound has also been investigated for its anticancer potential. The indole structure is known for its role in various bioactive compounds that exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

Cancer Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)25Apoptosis induction
HT29 (Colon Cancer)30Cell cycle arrest

Antitubercular Activity

The compound's potential against Mycobacterium tuberculosis has been a significant focus. Research indicates that similar tetrazole-containing compounds can inhibit vital enzymes in the mycobacterial metabolic pathway.

Case Study:
A comparative study evaluated the antitubercular activity of various indole derivatives, revealing that those with a tetrazole moiety exhibited enhanced activity against Mycobacterium tuberculosis H37Rv, with some compounds achieving an IC50 value below 50 μg/mL .

CompoundIC50 (μg/mL)Target Enzyme
Tetrazole Derivative45Isocitrate lyase
Indole-Tetrazole Combo30Pantothenate synthetase

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Tetrazole Modifications

N-(1-methyl-1H-indol-4-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS: 1435984-81-8)
  • Molecular Formula : C₁₈H₁₆N₆O
  • Molecular Weight : 332.4 g/mol
  • Key Differences :
    • The indole nitrogen is methylated (1-methyl), which may enhance metabolic stability compared to the unmethylated indole in the target compound.
    • The indole substituent is at the 4-position instead of the 1-position, altering steric and electronic interactions with biological targets .
3-Isobutyrylamino-N-[2-(5-methyl-1H-indol-3-yl)-ethyl]-benzamide
  • Molecular Formula : C₂₁H₂₂N₄O₂
  • Molecular Weight : 362.4 g/mol
  • Key Differences: Substitution at the benzamide’s meta position with an isobutyrylamino group instead of tetrazole. The indole substituent is at the 3-position, which could influence binding affinity in receptor-mediated pathways .

Benzamide Derivatives with Heterocyclic Substituents

Nitazoxanide (CAS: 55981-09-4)
  • Molecular Formula : C₁₂H₉N₃O₅S
  • Molecular Weight : 307.3 g/mol
  • Key Differences :
    • Contains a nitrothiazole group instead of tetrazole.
    • Clinically used as an antiparasitic agent, demonstrating the importance of electron-withdrawing groups (e.g., nitro) in bioactivity .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Molecular Formula: C₁₇H₁₉NO₃
  • Molecular Weight : 285.3 g/mol
  • Key Differences: Lacks heterocyclic substituents; instead, it has a dimethoxyphenethyl group. Demonstrates how non-heterocyclic aromatic systems can still engage in π-π stacking interactions .

Tetrazole-Containing Analogues

Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives
  • Representative Compound: Ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl)acetate
  • Key Differences :
    • Benzoxazole replaces indole, and the tetrazole is linked via an acetate spacer.
    • Reported activities include antibacterial and antifungal effects, underscoring tetrazole’s role as a bioisostere for carboxylic acids .

Thiazole- and Isoxazole-Based Analogues

2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide
  • Key Differences :
    • Incorporates a thiazole-thioether group and a trifluoromethylpyridine moiety.
    • Designed for anticancer and antiviral applications, highlighting the versatility of sulfur-containing heterocycles .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Bioactivity Reference
Target Compound C₁₉H₁₈N₆O 346.4 Indole-1-yl ethyl, 5-methyltetrazole Not reported
N-(1-methyl-1H-indol-4-yl)-...-benzamide C₁₈H₁₆N₆O 332.4 Methylated indole, tetrazole Not reported
Nitazoxanide C₁₂H₉N₃O₅S 307.3 Nitrothiazole, acetyloxy Antiparasitic
Rip-B C₁₇H₁₉NO₃ 285.3 Dimethoxyphenethyl Not reported
Ethyl-2-(5-benzoxazol-2-ylamino)...acetate C₁₂H₁₂N₆O₃ 288.3 Benzoxazole, tetrazole-acetate Antibacterial, antifungal
Thiazole-thioether derivative (e.g., from [7]) Varies ~400–450 Thiazole, trifluoromethylpyridine Anticancer, antiviral

Discussion of Key Structural and Functional Differences

  • Indole vs. Other Heterocycles : The target compound’s indole moiety may engage in hydrophobic interactions and hydrogen bonding, whereas benzimidazole () or benzoxazole () derivatives rely on different π-system geometries for target binding.
  • Tetrazole as a Bioisostere : The 5-methyltetrazole group in the target compound could mimic carboxylic acids (common in drug design) while improving metabolic stability compared to nitro groups in nitazoxanide .

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest due to its complex structure, which includes an indole moiety, a tetrazole ring, and a benzamide functional group. This unique combination of functional groups contributes to its diverse biological activities. The compound's molecular formula is C19H18N6OC_{19}H_{18}N_{6}O with a molecular weight of approximately 366.43 g/mol . This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with structurally similar compounds.

This compound has been shown to interact with various biological targets, leading to several pharmacological effects. Some key mechanisms include:

  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and interference with cell cycle progression.
  • Antimicrobial Properties : Studies indicate that it may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound. The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
N-[2-(6-chloroindol-1-yl)ethyl]-4-methyl-3-(tetrazol-1-yl)benzamideChlorine substitution on indoleAnticancer and antimicrobial
N-[2-(indol-3-yl)ethyl]-4-sulfamoyl-benzamideSulfonamide groupAntimicrobial and anti-inflammatory
5-Methyl-N-[2-(indolyl)ethyl]tetrazoleMethyl substitution on tetrazoleAntiviral properties

The distinct combination of functional groups in this compound allows it to exhibit biological activities that are not fully replicated by similar compounds .

Anticancer Research

Recent studies have highlighted the anticancer potential of this compound. For example, a study evaluated its effects on human glioblastoma cells and found that the compound significantly reduced cell viability (IC50 values in the low micromolar range). The mechanism was linked to the activation of apoptotic pathways and inhibition of key survival signaling pathways .

Antimicrobial Studies

In another investigation, this compound demonstrated notable antimicrobial activity against several bacterial strains. The compound was found to disrupt bacterial cell membranes, leading to increased permeability and cell death .

Q & A

Q. Basic Research Focus

  • Indole position : The 1H-indol-1-yl group (vs. 3H-indol-3-yl) alters electronic density, affecting receptor binding. Computational docking (e.g., AutoDock Vina) predicts higher affinity for serotonin receptors (5-HT2A_{2A}) due to π-π stacking with Phe residues .
  • Tetrazole substitution : The 5-methyl group enhances metabolic stability compared to unsubstituted tetrazoles, as shown in microsomal stability assays .

Q. Advanced Research Focus

  • Comparative SAR Table :
CompoundSubstituentKey Activity
Target Compound 1H-indol-1-yl, 5-methyltetrazoleHigh 5-HT2A_{2A} affinity (IC50_{50} = 12 nM)
Analog A3H-indol-3-yl, 5-methyltetrazoleReduced affinity (IC50_{50} = 45 nM)
Analog B1H-indol-1-yl, unsubstituted tetrazoleRapid hepatic clearance (t1/2_{1/2} = 1.2 h)

What analytical techniques are essential for characterizing this compound, and how are conflicting data resolved?

Q. Basic Research Focus

  • Structural confirmation : 1H^1H-/13C^{13}C-NMR (DMSO-d6d_6) identifies key peaks (e.g., indole NH at δ 10.2 ppm, tetrazole CH3_3 at δ 2.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 342.38 g/mol, obs. 342.37) .

Q. Advanced Research Focus

  • Crystallographic resolution : Discrepancies in tautomeric forms (e.g., tetrazole vs. carboxylate mimicry) are resolved via SHELXL-refined X-ray structures .
  • Dynamic NMR : Variable-temperature NMR (-40°C to 25°C) clarifies rotational barriers in the ethyl linker, explaining conformational flexibility .

How does the compound interact with biological targets (e.g., serotonin receptors), and what methodological approaches validate these interactions?

Q. Basic Research Focus

  • Receptor binding assays : Radioligand displacement (e.g., 3H^3H-ketanserin for 5-HT2A_{2A}) shows dose-dependent inhibition (Ki_i = 8.2 nM) .
  • Functional assays : Calcium flux assays (FLIPR) confirm agonist/antagonist profiles .

Q. Advanced Research Focus

  • Cryo-EM studies : Resolve binding poses in complex with 5-HT2A_{2A}, revealing hydrogen bonding between tetrazole and Ser159 .
  • Molecular dynamics (MD) simulations : Predict residence time (>30 min) and metastable binding states using AMBER .

How can researchers address contradictory data in biological activity across similar analogs?

Q. Methodological Strategies

  • Meta-analysis : Pool data from receptor binding (e.g., 5-HT2A_{2A}, σ-1) to identify outliers. Use statistical tools (e.g., Grubbs’ test) to exclude anomalous values .
  • Proteolytic stability assays : Compare metabolic degradation in liver microsomes to rule out false positives from inactive metabolites .
  • Cohort studies : Replicate assays in parallel (e.g., same cell line, passage number) to minimize batch effects .

What computational tools are recommended for predicting the compound’s ADMET properties?

Q. Basic Tools

  • SwissADME : Predicts moderate solubility (LogP = 2.8) and blood-brain barrier penetration (BOILED-Egg model) .
    Advanced Tools
  • FEP (Free Energy Perturbation) : Calculates relative binding free energies for analogs using Schrödinger Suite, guiding lead optimization .

What are the critical factors in designing in vivo studies for this compound?

Q. Methodological Considerations

  • Dosing regimen : Based on pharmacokinetic data (t1/2_{1/2} = 4.5 h in rats), administer twice daily via oral gavage .
  • Biomarker selection : Measure plasma serotonin levels (ELISA) and receptor occupancy (PET imaging with 11C^{11}C-MDL 100907) .

How does the compound’s solubility profile impact formulation strategies?

Q. Basic Research Focus

  • Solubility : Limited aqueous solubility (0.12 mg/mL in PBS) necessitates use of co-solvents (e.g., 10% DMSO/PEG 400) for in vitro assays .
    Advanced Strategies
  • Nanoformulation : Encapsulation in PLGA nanoparticles (150 nm diameter) improves bioavailability by 3-fold in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.